

Navigating the Synthesis and Application of 1-Boc-L-prolinamide: A Technical Guide

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Compound of Interest

Compound Name: 1-Boc-L-prolinamide

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Executive Summary

1-Boc-L-prolinamide, a derivative of the amino acid L-proline, is a key building block in synthetic organic chemistry, particularly in the assembly of peptides and the development of novel therapeutics. While a definitive crystal structure for **1-Boc-L-prolinamide** is not publicly available in crystallographic databases, this guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant applications in research and drug development. The information presented herein is intended to serve as a practical resource for scientists engaged in peptide synthesis and medicinal chemistry.

Physicochemical Properties of 1-Boc-L-prolinamide

A summary of the key physicochemical properties of **1-Boc-L-prolinamide** is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

Property	Value	Reference(s)
Chemical Name	(S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester	[1][2]
Synonyms	N-(tert-Butoxycarbonyl)proline amide, Boc-Pro-NH ₂	[3]
CAS Number	35150-07-3	[1][2][3]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₃	[1][3][4]
Molecular Weight	214.26 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder	[3]
Melting Point	104-108 °C	[2][3]
Solubility	Soluble in organic solvents like methanol, ethanol, chloroform, and dimethyl sulfoxide; sparingly soluble in water.	[4]
Optical Activity	Consistent with the L-proline structure.	[3]

Experimental Protocols: Synthesis of 1-Boc-L-prolinamide

The synthesis of **1-Boc-L-prolinamide** is typically achieved through the amidation of N-Boc-L-proline. A general and effective method is detailed below.

Objective: To synthesize N-tert-butoxycarbonyl-L-prolinamide from Boc-L-proline.

Materials and Reagents:

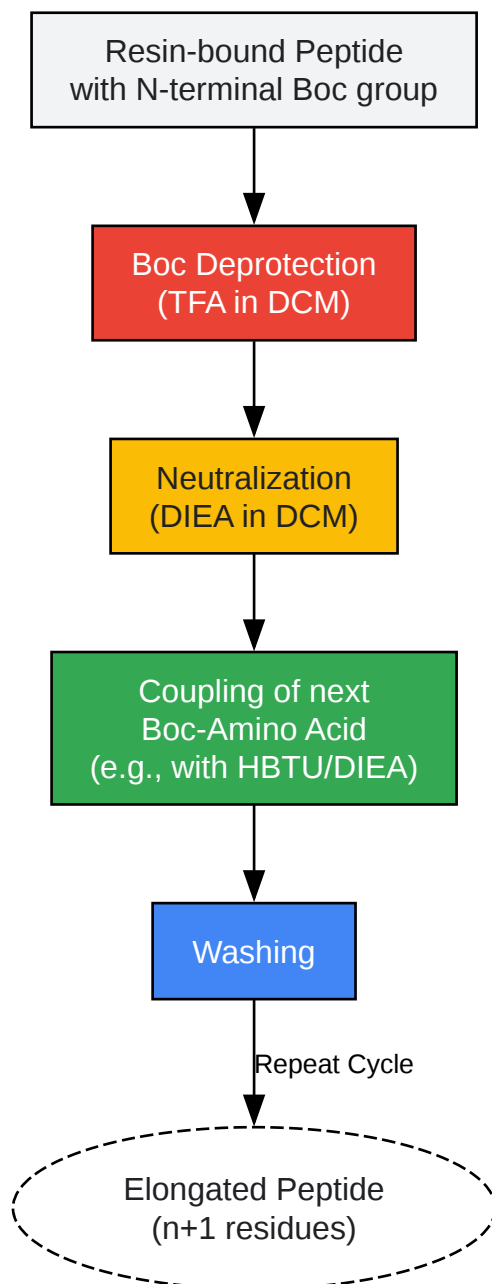
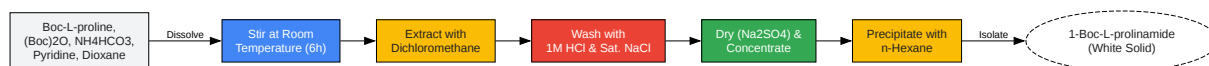
- Boc-L-proline

- Di-tert-butyl dicarbonate ((Boc)₂O)
- Ammonium bicarbonate (NH₄HCO₃)
- Pyridine
- Dioxane
- Dichloromethane (CH₂Cl₂)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- n-Hexane

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve Boc-L-proline (1.00 g, 4.65 mmol), di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL) in dioxane (20 mL).[\[3\]](#)
- **Reaction:** Stir the mixture at room temperature for 6 hours.[\[3\]](#)
- **Extraction:** Upon completion of the reaction, extract the product with dichloromethane.[\[3\]](#)
- **Washing:** Wash the organic phase sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.[\[3\]](#)
- **Drying and Concentration:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[3\]](#)
- **Precipitation and Isolation:** To the concentrated residue, add n-hexane (100 mL). Use sonication to induce the precipitation of the product as a white solid.[\[3\]](#)
- **Final Product:** Isolate the white solid to afford N-tert-butoxycarbonyl-L-prolinamide. An expected yield is approximately 85%.[\[3\]](#)

- Characterization: The product can be characterized by ^1H NMR and mass spectrometry. The expected mass spectrum (ESI) is m/z 215 $[\text{M} + \text{H}]^+$.^[3]



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